Xerulinic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

132971-62-1 |

|---|---|

Formule moléculaire |

C11H8ClNO |

Poids moléculaire |

292.3 g/mol |

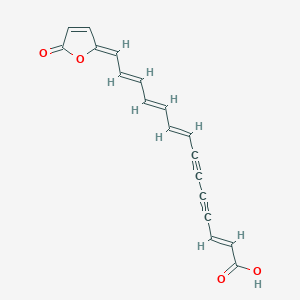

Nom IUPAC |

(2E,8E,10E,12E,14Z)-14-(5-oxofuran-2-ylidene)tetradeca-2,8,10,12-tetraen-4,6-diynoic acid |

InChI |

InChI=1S/C18H12O4/c19-17(20)13-11-9-7-5-3-1-2-4-6-8-10-12-16-14-15-18(21)22-16/h1-2,4,6,8,10-15H,(H,19,20)/b2-1+,6-4+,10-8+,13-11+,16-12- |

Clé InChI |

PINXAKGQRZGYOZ-LNUZTLHMSA-N |

SMILES |

C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |

SMILES isomérique |

C\1=CC(=O)O/C1=C\C=C\C=C\C=C\C#CC#C/C=C/C(=O)O |

SMILES canonique |

C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |

Synonymes |

Xerulinic acid |

Origine du produit |

United States |

Biosynthetic Pathways and Precursors of Xerulinic Acid

Proposed Biosynthetic Routes in Fungal Systems

The intricate structure of xerulinic acid suggests a multi-step biosynthesis involving the convergence of different metabolic streams. Fungal secondary metabolites, in general, are derived from primary metabolic pathways, and xerulinic acid appears to be no exception.

The acetate-malonate pathway, also known as the polyketide pathway, is a fundamental route for the biosynthesis of a vast array of fungal secondary metabolites, including many pigments. Studies have indicated that xerulinic acid biosynthesis proceeds via this pathway conicet.gov.ar. This pathway utilizes acetyl-CoA and malonyl-CoA, derived from acetate (B1210297) metabolism, as the primary building blocks for constructing carbon chains that are subsequently cyclized and modified. This process is characteristic of how many fungal pigments, such as anthraquinones and other conjugated structures, are formed agriculturejournals.czscispace.com.

Xerulinic acid is also characterized as a pigment of fatty acid origin agriculturejournals.czmaxapress.comresearchgate.netkib.ac.cnnih.govcabidigitallibrary.orgresearchgate.net. Fatty acid biosynthesis is a core anabolic process in all living organisms, converting acetyl-CoA into long-chain fatty acids through a series of enzymatic reactions involving acetyl-CoA carboxylase and fatty acid synthase slideshare.netnih.govaocs.orgwikipedia.orgaocs.orgwikipedia.org. The intermediates and end products of fatty acid metabolism, such as saturated and unsaturated fatty acids, serve as precursors not only for membrane lipids but also for various secondary metabolites. The specific incorporation of fatty acid-derived units into the complex structure of xerulinic acid highlights the interconnectedness of primary and secondary metabolism.

A defining feature of xerulinic acid's molecular architecture is its hexaenediyne backbone uni-freiburg.de. This polyyne structure, characterized by alternating single and triple bonds, is a less common but significant motif in natural products. The formation of such a backbone likely involves specific enzymatic machinery capable of introducing multiple unsaturations and triple bonds into a precursor molecule, possibly derived from acetyl-CoA or fatty acid precursors through a series of desaturation and cyclization events. Synthetic approaches to xerulinic acid have involved strategies like alkenyl-alkenyl coupling, hinting at the complexity of assembling this core structure sigmaaldrich.com.

Another critical structural component of xerulinic acid is the annulated γ-alkylidenebutenolide moiety uni-freiburg.de. This five-membered unsaturated lactone ring system is a common structural feature in various bioactive natural products. Its formation typically involves cyclization and dehydration reactions, often starting from precursors derived from the acetate-malonate pathway or modified fatty acids. The specific annulation and alkylidene substitution pattern in xerulinic acid suggests a highly regulated enzymatic process to achieve this particular functional group. Research into the synthesis of γ-alkylidenebutenolides in general provides insights into the potential chemical transformations involved researchgate.netresearchgate.netunipi.it.

Enzymology of Xerulinic Acid Biosynthesis

While the complete enzymatic cascade for xerulinic acid biosynthesis is not yet fully elucidated, key enzymes involved in the general pathways of acetate-malonate and fatty acid metabolism are presumed to play crucial roles.

The biosynthesis of xerulinic acid likely relies on enzymes that are central to polyketide and fatty acid synthesis. In the context of fatty acid metabolism, acetyl-CoA carboxylase (ACC) is a pivotal enzyme, catalyzing the first committed step in fatty acid synthesis by converting acetyl-CoA to malonyl-CoA slideshare.netnih.govaocs.orgwikipedia.orgaocs.orgwikipedia.orgmdpi.com. Subsequently, fatty acid synthase (FAS) complexes, which are multi-enzyme systems, are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to elongate the fatty acid chain slideshare.netnih.govaocs.orgwikipedia.orgaocs.orgmdpi.comresearchgate.net.

For the acetate-malonate pathway, enzymes known as polyketide synthases (PKS) are responsible for assembling polyketide chains from acetyl-CoA and malonyl-CoA precursors, similar to how fatty acids are built, but with greater structural diversity and often incorporating different cyclization and oxidation steps agriculturejournals.czscispace.comcabidigitallibrary.orgresearchgate.netresearchgate.net. The specific PKS or a combination of enzymes responsible for the hexaenediyne backbone and the γ-alkylidenebutenolide moiety formation in xerulinic acid biosynthesis remain subjects for further investigation. Enzymes involved in desaturation, cyclization, and lactonization are likely to be key players in constructing the final xerulinic acid structure.

Compound List

Xerulinic acid

Dihydroxerulin

Acetyl-CoA

Malonyl-CoA

Palmitate

Stearate

Oleic acid

Palmitoleic acid

Linoleic acid

Docosapentaenoic acid (DPA)

Docosahexaenoic acid (DHA)

Protoanemonin

Gomphilactone

Peridinin

Pyrrhoxanthin

Oudemansin A

Oudemansin B

Strobilurin C

Aporpinone A

Aporpinone B

100-acetylaporpinone B

Hispidin

Hispolon

Iso-gregatin D

Thiolactomycin

Kodaistatin A

Hypothesized Genetic Basis for Biosynthetic Enzymes

Detailed information regarding the specific genes and enzymes responsible for the biosynthesis of xerulinic acid in Xerula melanotricha is not extensively documented in the readily available scientific literature. The production of fungal secondary metabolites typically involves complex pathways regulated by dedicated gene clusters, often encoding enzymes such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). However, the precise genetic blueprint for xerulinic acid production, including the identification of key enzymes involved in its synthesis as a γ-alkylidene butenolide, has not been clearly elucidated in the search results. This highlights a gap in current knowledge, suggesting that further research into the genome of X. melanotricha would be necessary to uncover the genetic basis for its biosynthetic enzymes. nih.govuobabylon.edu.iq

Microbial Production Strategies

The efficient production of xerulinic acid is intrinsically linked to the cultivation of its producing fungal strains. Fungi, as a diverse group of microorganisms, are renowned for their capacity to synthesize a vast array of secondary metabolites with significant biological activities nih.gove-nema.de. Consequently, optimizing fungal cultivation through controlled fermentation processes is paramount for the efficient and scalable extraction of compounds like xerulinic acid nih.gove-nema.de.

Cultivation Methods for Xerula melanotricha

Xerula melanotricha, also known taxonomically as Oudemansiella melanotricha, has been identified as a primary source from which xerulinic acid has been isolated mdpi.commaxapress.com. While specific cultivation protocols optimized for maximizing xerulinic acid yield are not widely detailed in the literature, general fungal cultivation practices provide a framework. For Oudemansiella species, sawdust is commonly employed as a substrate for growth and fruiting body production mdpi.commaxapress.com. For instance, Oudemansiella canarii has been successfully cultivated on substrates such as sugarcane bagasse and eucalyptus sawdust, often supplemented with wheat bran, achieving varying biological efficiencies mdpi.commaxapress.com. Effective cultivation relies on maintaining optimal environmental parameters, including temperature, humidity, and nutrient availability, which are critical for robust fungal growth and the subsequent biosynthesis of secondary metabolites e-nema.demaxapress.com. The isolation of xerulinic acid from Xerula melanotricha indicates that this fungus is capable of producing the compound under its natural or cultivated growth conditions. mdpi.comwinsomepublishing.orgresearchgate.netcore.ac.ukresearchgate.net

Exploration of Other Fungal Strains for Production

To date, Xerula melanotricha remains the principal fungal species recognized for the isolation of xerulinic acid mdpi.commaxapress.com. The exploration of other fungal strains for the production of xerulinic acid has not been extensively documented. Future research could involve broader screening of fungal biodiversity, particularly within genera known for producing polyacetylenic or polyketide compounds, to identify alternative sources that might offer higher yields or different production characteristics. e-nema.deresearchgate.netwikipedia.org

Biotechnological Potential for Microbial Fermentation

The biotechnological potential of xerulinic acid is significantly enhanced by its identified bioactivity, notably its demonstrated ability to inhibit cholesterol biosynthesis in human cells mdpi.comresearchgate.net. Microbial fermentation offers a sustainable, cost-effective, and scalable method for producing such bioactive natural products nih.gove-nema.de. Fungi are recognized for their metabolic versatility, making them valuable platforms for natural product discovery and production nih.govresearchgate.net. By leveraging fermentation technologies, it is possible to optimize the yield of xerulinic acid, potentially through strain selection, genetic modification, or fine-tuning of fermentation parameters uobabylon.edu.iqnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov. This approach holds promise for developing xerulinic acid for various applications, including those in the pharmaceutical or nutraceutical sectors.

Compound Information

Table 1: Chemical Properties of Xerulinic Acid

| Property | Value | Citation |

| IUPAC Name | (2E,8E,10E,12E,14Z)-14-(5-oxofuran-2-ylidene)tetradeca-2,8,10,12-tetraen-4,6-diynoic acid | qau.edu.pk |

| Molecular Formula | C18H12O4 | qau.edu.pk |

| Molar Mass | 292.3 g/mol | qau.edu.pk |

| Chemical Class | γ-alkylidene butenolide, polyacetylene | researchgate.net |

| Appearance | Intensely yellow pigment | mdpi.com |

Chemical Synthesis and Derivatization of Xerulinic Acid

Total Synthesis Approaches

The total synthesis of xerulinic acid has been achieved through carefully designed strategies that address the challenges posed by its polyunsaturated chain and stereodefined γ-alkylidenebutenolide core. These approaches are often characterized by their efficiency and control over stereochemistry.

Convergent Strategies

A notable convergent and stereoselective total synthesis of xerulinic acid was developed by Brückner and coworkers. nih.gov This strategy involves the synthesis of two key fragments: a bromobutenolide and a complex bis(stannane). These fragments are then coupled in a key step to assemble a significant portion of the molecule. This intermediate, a γ-alkylidenebutenolide, is subsequently coupled with a bromoenediynoate fragment to complete the carbon skeleton of a xerulinic acid ester. nih.gov The final deprotection step then yields the target molecule, xerulinic acid. This approach highlights the power of convergence in efficiently constructing the molecule from well-defined, separately synthesized pieces. nih.govuni-heidelberg.de

Table 1: Key Fragments in a Convergent Synthesis of Xerulinic Acid

| Fragment | Description | Role in Synthesis |

|---|---|---|

| Bromobutenolide | A reactive lactone building block derived from levulinic acid. | Forms the core butenolide ring of the final product. |

| Bis(stannane) | A di-stannylated polyene chain. | Couples with the bromobutenolide to form the side chain. |

Modular Synthetic Methodologies

The synthetic strategies employed for xerulinic acid can be described as modular, as they involve the assembly of distinct, interchangeable building blocks. nih.gov This modularity allows for flexibility in the synthesis design and potentially enables the creation of analogs by substituting one module for a structurally modified version. The convergent synthesis described by Brückner is inherently modular, utilizing Stille coupling reactions to connect the butenolide and polyene fragments. nih.gov The independent synthesis of these key fragments allows for modifications to be made to each part before the crucial coupling steps, which is a hallmark of a modular approach.

Stereoselective Synthesis of Key Structural Motifs

A critical challenge in the synthesis of xerulinic acid is the precise control of stereochemistry, particularly the geometry of the numerous double bonds within its structure. The successful total syntheses have relied on highly stereoselective reactions to establish the required (E) and (Z) configurations. nih.govresearchgate.net

The γ-alkylidenebutenolide moiety is a core structural feature of xerulinic acid and many other biologically active natural products. rsc.orgresearchgate.net Its synthesis requires methods that can control the geometry of the exocyclic double bond. A variety of synthetic protocols have been developed for this purpose, often involving metal-mediated catalytic transformations. rsc.orgresearchgate.net

In the context of xerulinic acid synthesis, a key step is the stereoselective coupling of a bromobutenolide with an organometallic reagent, such as a bis(stannane). nih.gov This palladium-catalyzed Stille coupling reaction proceeds with high stereoselectivity, ensuring the correct configuration of the resulting γ-alkylidenebutenolide intermediate. nih.gov The synthesis of the bromobutenolide precursor itself can be achieved in a few steps from simple starting materials like levulinic acid. nih.gov

Table 2: Common Strategies for γ-Alkylidenebutenolide Synthesis

| Method | Description | Key Features |

|---|---|---|

| Palladium-catalyzed cross-coupling | Coupling of a γ-halobutenolide with an organometallic reagent (e.g., organostannane, organozinc). | High efficiency and stereoselectivity. |

| Wittig-type reactions | Reaction of a butenolide-derived phosphonium (B103445) ylide with an aldehyde or ketone. | A classic method for forming carbon-carbon double bonds. |

The extended hexaenediyne chain of xerulinic acid is another significant synthetic challenge. Its construction requires the sequential and stereocontrolled formation of multiple double and triple bonds. In the convergent synthesis by Brückner, this moiety is constructed in the final stages. nih.gov A γ-alkylidenebutenolide intermediate, which already contains a portion of the polyene system, is coupled with a bromoenediynoate fragment. nih.gov This final palladium-catalyzed coupling reaction, likely a Sonogashira or related coupling, links the two major fragments and completes the full conjugated system of the xerulinic acid backbone. nih.govresearchgate.net This late-stage construction is strategic, as highly unsaturated systems can be unstable.

Synthetic Analogs and Derivatives of Xerulinic Acid

The development of total synthesis routes provides a platform for creating synthetic analogs and derivatives of xerulinic acid. By modifying the structures of the key synthetic fragments, chemists can produce novel compounds with potentially altered or improved biological activities. For instance, dihydroxerulin, a related natural product, was synthesized using a similar convergent strategy, demonstrating the utility of the modular approach for accessing different members of this compound class. nih.gov

The synthesis of derivatives often involves modifying specific functional groups on the parent molecule. For xerulinic acid, potential modifications could include esterification of the carboxylic acid, alteration of the polyene chain length, or substitution on the butenolide ring. The creation of such analogs is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the compound's biological effects. While the literature on specific, intentionally designed synthetic analogs of xerulinic acid is not extensive, the synthetic routes developed make such explorations feasible.

Table of Mentioned Compounds

| Compound Name |

|---|

| Bromoenediynoate |

| Bromobutenolide |

| Dihydroxerulin |

| Levulinic acid |

Design Principles for Analog Development

Information regarding the specific design principles for creating analogs of xerulinic acid is not extensively detailed in the available research. The development of analogs for natural products typically involves strategies aimed at improving potency, selectivity, solubility, or metabolic stability. Structure-activity relationship (SAR) studies, which systematically modify different parts of a molecule to determine which functional groups are critical for its biological effects, are essential in this process. For xerulinic acid, this would likely involve modifications to the polyene chain, the γ-alkylidenebutenolide core, and the terminal carboxylic acid group to explore their respective contributions to its bioactivity.

Synthesis of Modified Xerulinic Acid Structures

The total synthesis of xerulinic acid has been achieved, and the methods employed offer insights into how modified structures could be synthesized. A key step in the reported synthesis is the coupling of different molecular fragments, a convergent approach that is amenable to creating analogs by substituting the initial building blocks.

A notable precursor synthesized during the total synthesis of xerulinic acid is its (trimethylsilylethyl)ester. This derivative serves as a protected form of the carboxylic acid, which is deprotected in the final step to yield the parent compound. nih.gov The creation of this ester is a fundamental example of derivatization at the carboxylic acid terminus.

Preparation of a Core Structure : A bromobutenolide, derived from levulinic acid, serves as a key intermediate.

Synthesis of the Side Chain : A complex bis(stannane) side chain is synthesized separately.

Coupling Reaction : The bromobutenolide core is coupled with the bis(stannane) side chain to form a γ-alkylidenebutenolide intermediate.

Final Assembly and Deprotection : This intermediate is then coupled with another fragment to complete the carbon skeleton, followed by deprotection of the ester group to yield xerulinic acid. nih.gov

By modifying the structures of the bromobutenolide or the stannane (B1208499) coupling partners, it would be theoretically possible to generate a variety of xerulinic acid analogs with altered chain lengths, stereochemistry, or functional groups.

The table below outlines the key compounds involved in the described total synthesis of xerulinic acid.

| Compound Name | Role in Synthesis | Reference |

| Levulinic acid | Starting material for the bromobutenolide core | nih.gov |

| Bromobutenolide | Key intermediate (core structure) | nih.gov |

| Bis(stannane) | Coupling partner for the side chain | nih.gov |

| γ-Alkylidenebutenolide | Intermediate formed after coupling | nih.gov |

| Xerulinic acid (trimethylsilylethyl)ester | Protected precursor to the final product | nih.gov |

| Xerulinic acid | Final synthetic target | nih.gov |

This synthetic framework provides a roadmap for the future development of novel xerulinic acid derivatives for further biological evaluation.

Mechanistic Investigations of Biological Activities of Xerulinic Acid

Enzyme Inhibition Studies

Xerulinic acid has been identified as a compound that suppresses cholesterol biosynthesis, a vital metabolic pathway in many organisms. This inhibition is primarily achieved through interference with key enzymatic steps within this pathway.

Targeting HMG-CoA Synthetase and Reductase: Xerulinic acid has been shown to suppress cholesterol biosynthesis through the inhibition of enzymes involved in the mevalonate (B85504) pathway ( frontiersin.org). This pathway is fundamental for the production of cholesterol and other isoprenoids. While specific studies detailing Xerulinic acid's direct interaction with HMG-CoA synthetase (HMGCS1) are not explicitly detailed in the provided literature, the mevalonate pathway is initiated by the condensation of acetyl-CoA to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase ( wikipedia.org, researchgate.net). Subsequently, HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGCR), a rate-limiting step and a common target for cholesterol-lowering drugs like statins ( wikipedia.org, nih.gov, mdpi.com, wikipedia.org). Studies indicate that inhibitors often bind to the active site of HMG-CoA reductase, blocking substrate access ( nih.gov). The general inhibition of cholesterol biosynthesis by Xerulinic acid suggests an impact on these critical enzymatic steps within the pathway.

Impact on Upstream vs. Downstream Sterol Biosynthesis: The cholesterol biosynthesis pathway is a complex cascade where intermediates are sequentially converted. Inhibition at earlier stages can have cascading effects on the availability of downstream products. While specific upstream and downstream effects of Xerulinic acid are not detailed in the provided literature, the broader inhibition of cholesterol biosynthesis implies a disruption in the flow of sterol intermediates. Research in plant sterol biosynthesis highlights that mutations in early pathway enzymes can lead to significant developmental defects, suggesting the critical role of these initial steps ( biorxiv.org, mdpi.com). The mevalonate pathway begins with acetyl-CoA and progresses through intermediates like HMG-CoA to mevalonate, which then leads to cholesterol ( wikipedia.org). Disrupting this sequence at any key enzymatic step would naturally affect the production of all subsequent sterols.

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition, each characterized by how the inhibitor interacts with the enzyme and its substrate ( khanacademy.org, researchgate.net).

Mechanisms of Inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This typically increases the apparent Km (Michaelis constant) while leaving Vmax (maximum reaction velocity) unchanged ( khanacademy.org, researchgate.net).

Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting enzyme activity without preventing substrate binding. This reduces Vmax but does not alter Km ( khanacademy.org, pearson.com, nih.gov, researchgate.net).

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex, reducing both Vmax and Km ( khanacademy.org, researchgate.net).

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax ( nih.gov, pearson.com).

While Xerulinic acid is recognized for its inhibitory effects on cholesterol biosynthesis ( frontiersin.org), the specific kinetic mechanism (e.g., competitive, non-competitive) of its enzyme inhibition is not detailed in the provided literature.

Inhibition of Cholesterol Biosynthesis Pathways

Antimicrobial and Antifungal Activity Mechanisms

Xerulinic acid exhibits antimicrobial and antifungal properties ( libretexts.org). Understanding the mechanisms by which it exerts these effects is crucial for its potential therapeutic applications.

Fungal cells possess unique structural components and metabolic pathways that can serve as targets for antimicrobial agents. Common mechanisms of antifungal action include disruption of the cell wall, interference with cell membrane integrity, inhibition of essential metabolic processes, and induction of oxidative stress.

Cell Wall and Membrane Disruption: Fungal cell walls are primarily composed of β-glucans and chitin, while their cell membranes are characterized by the presence of ergosterol (B1671047), a sterol distinct from mammalian cholesterol ( mdpi.com, nih.gov, pharmascholars.com).

Inhibition of ergosterol biosynthesis is a key antifungal strategy, as seen with azole antifungals that block lanosterol (B1674476) 14-alpha-demethylase, leading to ergosterol deficiency and increased membrane permeability ( nih.gov, pharmascholars.com). Allylamines, like terbinafine, inhibit squalene (B77637) epoxidase, another early step in ergosterol synthesis, causing ergosterol deficiency and squalene accumulation ( mdpi.com, pharmascholars.com).

Polyene antifungals, such as amphotericin B, bind directly to ergosterol, forming pores in the membrane and leading to cell lysis ( nih.gov, pharmascholars.com).

Echinocandins target the synthesis of β-(1,3)-glucan, a vital component of the fungal cell wall, by inhibiting glucan synthase ( pharmascholars.com).

Other mechanisms include general disruption of plasma membrane integrity, leading to leakage of intracellular components, depolarization, and reduced membrane fluidity ( mdpi.com).

Oxidative Stress Induction: Reactive oxygen species (ROS) play a dual role in fungal biology; while excessive ROS can cause cellular damage, controlled levels can act as signaling molecules. Pathogenic fungi must manage oxidative stress to survive host defenses and metabolic processes ( semanticscholar.org). Some antifungal compounds can induce oxidative stress, overwhelming the fungal cell's antioxidant defense systems ( nrfhh.com).

Other Mechanisms: Inhibition of protein synthesis, nucleic acid synthesis, and mitochondrial function are also known antifungal mechanisms ( mdpi.com, frontiersin.org).

While Xerulinic acid is known to possess antifungal activity ( libretexts.org), the specific molecular targets and mechanisms underlying its action against fungi are not explicitly detailed in the provided literature. Its known role in inhibiting cholesterol biosynthesis might suggest a potential impact on ergosterol pathways, given the structural similarities between cholesterol and ergosterol, or it may exert cytotoxic effects through other means.

Target Identification and Validation

Methodological Approaches for Target Elucidation

The identification of xerulinic acid's targets relies on a combination of biochemical, biophysical, and genetic techniques that allow for the systematic investigation of its interactions with cellular components.

Identification of Specific Molecular Targets beyond HMG-CoA Synthetase

While HMG-CoA synthetase has been a focus in some contexts, research has also identified xerulinic acid's activity against other critical cellular components, particularly those involved in energy metabolism and essential biosynthetic pathways in microbial organisms.

Advanced Research Directions and Potential Applications

Exploration of Additional Fungal Sources and Cultivation Optimization

The natural production of xerulinic acid is confined to a select group of fungi, primarily within the genera Xerula and Oudemansiella. maxapress.commaxapress.com Researchers are actively exploring a wider range of fungal species to identify new, potentially more efficient producers of this compound and its derivatives. Species such as Oudemansiella canarii, Oudemansiella melanotricha, and Xerula longipes have been identified as sources of xerulinic acid. maxapress.comunipi.it The exploration for novel fungal sources is driven by the typically low yields obtained from known species. researchgate.net

A significant area of research is the optimization of cultivation conditions to enhance the yield of xerulinic acid. This involves a systematic variation of culture parameters, including the composition of the growth media, carbon and nitrogen sources, pH, and temperature. nih.gov For instance, studies on Oudemansiella species have investigated the use of various agro-industrial wastes like sawdust, sugarcane bagasse, and rice straw as substrates for cultivation. maxapress.commaxapress.comresearchgate.net The aim is to develop cost-effective and sustainable methods for large-scale production. Both solid-state and submerged fermentation techniques are being explored to maximize the production of this bioactive metabolite. researchgate.net

| Fungal Genus | Known Producer Species | Reference |

| Xerula | Xerula longipes, Xerula melanotricha | unipi.ituni-freiburg.de |

| Oudemansiella | Oudemansiella canarii, Oudemansiella melanotricha | maxapress.com |

| Dactylosporina | Not specified in provided context | maxapress.com |

| Hortiboletus | Not specified in provided context | maxapress.com |

Genetic Engineering of Fungal Strains for Enhanced Production

To address the challenge of low natural yields, scientists are employing genetic engineering techniques to boost the production of xerulinic acid in fungal strains. A key focus of this research is the identification and manipulation of the biosynthetic gene cluster responsible for producing xerulinic acid. uni-freiburg.de This compound is a polyketide, synthesized by a complex enzyme known as polyketide synthase (PKS). chemistry-chemists.com

One major strategy is the heterologous expression of the xerulinic acid biosynthetic genes. This involves transferring the entire gene cluster from its native, often slow-growing and low-yielding fungal host into a more industrially amenable organism, such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. nih.govuni-freiburg.de These hosts are well-characterized, grow rapidly, and are suitable for large-scale fermentation, potentially leading to significantly higher and more reliable production of the target compound.

Another approach involves the targeted genetic modification of the native producing fungus. By overexpressing the key genes in the biosynthetic pathway, the metabolic flux can be directed towards increased production of xerulinic acid. acs.org Concurrently, researchers are also working on knocking out or downregulating genes involved in competing metabolic pathways, which can divert metabolic precursors away from xerulinic acid synthesis.

Development of Novel Synthetic Analogs with Improved Potency and Selectivity

The potent biological activity of xerulinic acid has spurred significant interest in the development of synthetic analogs with enhanced therapeutic potential. The primary goals of these medicinal chemistry efforts are to improve potency, increase selectivity for the target enzyme (fatty acid synthase), and optimize pharmacokinetic properties. colab.ws

The chemical structure of xerulinic acid, featuring a γ-lactone ring and a conjugated polyene chain, serves as a template for the design of new molecules. maxapress.com Researchers have systematically modified various parts of the xerulinic acid scaffold to establish structure-activity relationships (SAR). researchgate.net These studies involve creating a library of related compounds and assessing how changes in their chemical structure affect their biological activity.

For example, modifications have been made to the polyene side chain to investigate its role in binding to the target enzyme. researchgate.net Additionally, the synthesis of simplified analogs has been pursued to determine the minimal structural features required for biological activity. researchgate.net The development of analogs with different substituents on the lactone ring is another area of active investigation, with the aim of improving the compound's stability and drug-like properties. unipi.it The total synthesis of xerulinic acid and its derivatives has been achieved, providing a platform for the creation of novel analogs that are not accessible through the modification of the natural product. uni-freiburg.denih.gov

| Analog Type | Research Focus | Desired Outcome | Key References |

| Side Chain Analogs | Modification of the polyene chain | Improved potency and understanding of SAR | researchgate.net |

| Simplified Analogs | Reduction of structural complexity | Identification of essential pharmacophores | researchgate.net |

| Lactone Ring Analogs | Alterations to the butenolide core | Enhanced stability and pharmacokinetic properties | unipi.it |

| Novel Heterocyclic Analogs | Replacement of the core structure | Discovery of new chemical scaffolds with similar activity | researchgate.net |

Integration with Computational Chemistry and In Silico Modeling for Drug Design

Computational chemistry and in silico modeling are playing an increasingly vital role in the rational design of novel drugs based on the xerulinic acid structure. These computational tools allow researchers to predict and analyze the interactions between xerulinic acid and its molecular target, fatty acid synthase (FAS), at an atomic level. chemistry-chemists.com

Molecular docking simulations are widely used to predict the binding orientation of xerulinic acid and its synthetic analogs within the active site of the FAS enzyme. chemistry-chemists.com These models provide valuable insights into the key amino acid residues involved in the binding and help to explain the observed biological activity of different analogs. This information is then used to guide the design of new compounds with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. ucc.ie QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the potency of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and screening large numbers of compounds.

Investigation into the Ecological Role of Xerulinic Acid and its Environmental Impact

Xerulinic acid is a secondary metabolite, and its production by fungi is believed to confer an ecological advantage. maxapress.comresearchgate.net One of the primary hypotheses regarding its ecological function is its role as an allelopathic agent. nih.gov By inhibiting the growth of competing microorganisms, such as other fungi and bacteria, the producing fungus can secure more resources in its environment. colab.ws The production of xerulinic acid by wood-decaying fungi, such as those in the genera Xerula and Oudemansiella, suggests it may be involved in the complex process of wood decomposition. maxapress.commdpi.com

The potent antifungal properties of xerulinic acid indicate that it likely plays a defensive role, protecting the fungus from pathogenic or competing microbes. This is a common strategy employed by fungi to maintain their niche in highly competitive ecosystems. maxapress.com

The environmental fate and impact of xerulinic acid are not yet fully understood. As a natural product, it is expected to be biodegradable. maxapress.com However, its broad-spectrum biological activity raises questions about its potential effects on non-target organisms within the ecosystem. researchgate.net Further research is necessary to evaluate its persistence in the environment and its potential ecotoxicological effects on soil and aquatic life.

Q & A

Q. What experimental methods are recommended for isolating xerulinic acid from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or TLC for separation . Purity validation requires spectroscopic analysis (NMR, MS) and comparison with reference standards. For reproducibility, document solvent ratios, column parameters, and detection wavelengths. Include negative controls to confirm no cross-contamination .

Q. How can researchers design assays to evaluate xerulinic acid’s inhibitory effects on enzymatic targets (e.g., HMG-CoA reductase)?

Use in vitro enzyme inhibition assays with purified enzymes. Key steps:

- Optimize substrate concentration via Michaelis-Menten kinetics.

- Include positive controls (e.g., statins for HMG-CoA reductase).

- Measure IC50 values using dose-response curves (logarithmic scaling).

- Validate with triplicate runs and statistical tests (ANOVA, p<0.05) .

Q. What are the critical parameters for synthesizing xerulinic acid derivatives, and how are structural modifications characterized?

Focus on reaction variables:

- Catalyst selection (e.g., palladium for cross-coupling).

- Solvent polarity and temperature for yield optimization.

- Post-synthesis characterization via FTIR (functional groups), <sup>13</sup>C NMR (carbon backbone), and X-ray crystallography (stereochemistry) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for xerulinic acid across different studies?

Analyze variables causing discrepancies:

- Assay conditions : pH, temperature, and cofactor availability (e.g., NADPH in reductase assays).

- Compound stability : Degradation under storage (validate via LC-MS).

- Cell models : Primary vs. immortalized cell lines (e.g., HepG2 vs. primary hepatocytes).

Perform meta-analyses with standardized protocols and report effect sizes with confidence intervals .

Q. What experimental designs are optimal for assessing xerulinic acid’s pharmacokinetics in preclinical models?

Use a crossover design in rodent models:

- Administer via oral and intravenous routes to calculate bioavailability (F).

- Collect plasma at timed intervals; quantify via LC-MS/MS.

- Model data using non-compartmental analysis (NCA) for AUC, Cmax, and t1/2.

- Address interspecies variability with allometric scaling .

Q. How can computational methods enhance the understanding of xerulinic acid’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with MD simulations:

- Dock xerulinic acid into protein binding pockets (e.g., PDB files).

- Run 100-ns simulations to assess binding stability (RMSD < 2 Å).

- Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in xerulinic acid studies?

Apply nonlinear regression models:

- Fit sigmoidal curves to calculate EC50 (GraphPad Prism).

- Use Hill slopes to assess cooperativity.

- Compare curves with extra sum-of-squares F-test (e.g., cancer vs. normal cell lines) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.